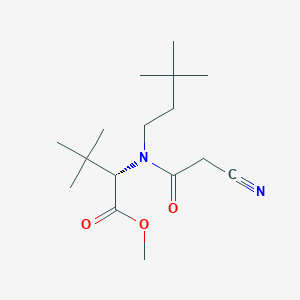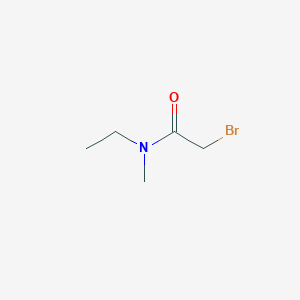![molecular formula C7H5Cl2NO B1506680 4-Chlorofuro[3,2-c]pyridine hydrochloride CAS No. 1187830-64-3](/img/structure/B1506680.png)
4-Chlorofuro[3,2-c]pyridine hydrochloride
Overview
Description
Scientific Research Applications
1. Magnetic and Optical Properties in Lanthanide Clusters
4-Chlorofuro[3,2-c]pyridine hydrochloride has been used in the synthesis of lanthanide clusters. These clusters exhibit unique physical properties, such as single-molecule magnetism and photoluminescence, making them valuable in materials science and nanotechnology (Alexandropoulos et al., 2011).
2. Catalyst for Acylation Reactions
In organic synthesis, derivatives of this compound, like 4-(N,N-Dimethylamino)pyridine hydrochloride, have been utilized as recyclable catalysts for the acylation of inert alcohols and phenols. This application is significant in pharmaceutical and chemical manufacturing processes (Liu et al., 2014).
3. Luminescent Probes
The compound has found application in the development of luminescent probes. Coordination polymers containing derivatives of this compound have been synthesized, showing potential as selective luminescent probes for metal ions like Zn2+ (Zhao et al., 2004).
4. Synthesis and Reactivity Study
Derivatives of this compound have been synthesized for reactivity studies, with applications in pharmaceuticals and materials science. Such studies often focus on the synthesis, characterization, and analysis of the reactivity of these derivatives (Murthy et al., 2017).
5. Topoisomerase Inhibition and Anticancer Activity
Some derivatives of this compound have been studied for their topoisomerase inhibitory activity and potential as anticancer agents. These compounds have shown significant inhibitory activity against topoisomerases, which are crucial targets in cancer treatment (Park et al., 2017).
6. Environmental Exposure Studies
The compound has also been included in studies focused on environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides. Such studies are important for understanding the impact of chemical exposure on human health, particularly in children (Babina et al., 2012).
properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO.ClH/c8-7-5-2-4-10-6(5)1-3-9-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGPVZNZLKZTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718472 | |
| Record name | 4-Chlorofuro[3,2-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-64-3 | |
| Record name | 4-Chlorofuro[3,2-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




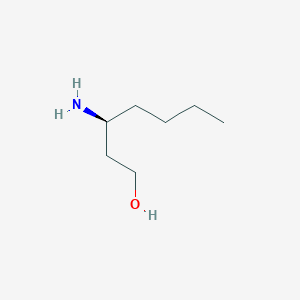
![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)

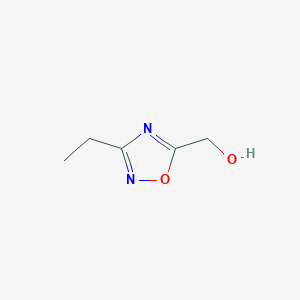
![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)
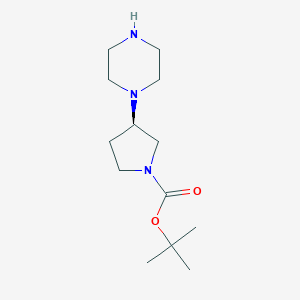


![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
